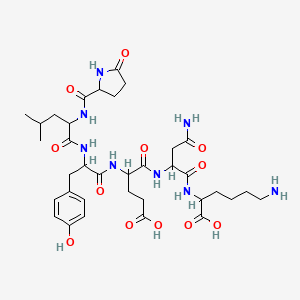

pyroGlu-Leu-Tyr-Glu-Asn-Lys

Descripción

Contextualization as an N-Terminal Fragment of Neurotensin (B549771)

The peptide pyroGlu-Leu-Tyr-Glu-Asn-Lys represents the N-terminal sequence 1-6 of neurotensin (NT). acs.org Neurotensin is a tridecapeptide, meaning it is composed of 13 amino acids, originally isolated from bovine hypothalami. nih.govencyclopedia.pubbionity.com The full amino acid sequence of neurotensin is this compound-Pro-Arg-Arg-Pro-Tyr-Ile-Leu. explorationpub.comresearchgate.net

Neurotensin itself is a neuropeptide with a wide range of biological activities, implicated in regulating the release of luteinizing hormone and prolactin, and interacting with the dopaminergic system. encyclopedia.pubbionity.com It is distributed throughout the central nervous system and also plays a role in the gastrointestinal tract. nih.govencyclopedia.pubwikipedia.org

Historically, the biological activity of neurotensin was primarily attributed to its C-terminal fragment. nih.govnih.gov The N-terminal fragments, such as this compound (NT 1-6), were often considered to be inactive degradation products. nih.govnih.gov However, more recent research has begun to demonstrate that longer N-terminal fragments of neurotensin, like NT(1-8) and NT(1-11), can exert biological effects. nih.govnih.govresearchgate.netoup.com For instance, studies have shown that NT(1-11) can inhibit cortisol secretion, and both NT(1-8) and NT(1-10) have shown cytoprotective activity. nih.govresearchgate.netoup.com In contrast, one study found the shorter NT(1-6) fragment to be completely ineffective in providing cytoprotection against stress-induced gastric ulcers in rats. nih.gov

Table 1: Comparison of Neurotensin and its N-Terminal Fragment

| Feature | This compound (NT 1-6) | Neurotensin (Full Peptide) |

|---|---|---|

| Sequence | This compound | This compound-Pro-Arg-Arg-Pro-Tyr-Ile-Leu explorationpub.comresearchgate.net |

| Length | 6 amino acids | 13 amino acids encyclopedia.pubexplorationpub.com |

| Origin | N-terminal fragment of Neurotensin acs.org | Endogenous neuropeptide encyclopedia.pubbionity.com |

| Biological Role | Generally considered inactive, though longer N-terminal fragments show some activity. nih.govnih.gov | Acts as a neurotransmitter and hormone with various functions. nih.govencyclopedia.pubwikipedia.org |

Significance of N-Terminal Pyroglutamate (B8496135) Modification in Peptide Biology

The "pyroGlu" at the beginning of the peptide's sequence denotes the presence of a pyroglutamate residue. This is not a standard amino acid but a derivative of glutamic acid or glutamine. researchgate.netnih.gov The formation of pyroglutamate is a post-translational modification where the N-terminal glutamine or glutamate (B1630785) residue cyclizes, forming a lactam. researchgate.netnih.govacs.org This process can occur spontaneously under certain conditions or be catalyzed by enzymes known as glutaminyl cyclases. acs.orgnih.gov

This modification is not unique to neurotensin and is found at the N-terminus of many different peptides and proteins. acs.orgnih.gov The presence of a pyroglutamate residue has significant implications for the peptide's biological properties.

Key effects of N-terminal pyroglutamylation include:

Increased Stability: The cyclic structure of pyroglutamate protects the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. This can increase the half-life of the peptide in biological systems.

Impact on Aggregation: In some peptides, such as the amyloid-beta peptides associated with Alzheimer's disease, the presence of N-terminal pyroglutamate has been shown to increase the propensity for aggregation and can lead to the formation of more stable and toxic oligomers. nih.govrsc.org Studies on these modified amyloid peptides show they form β-sheet structures more readily than their full-length counterparts. nih.gov

The conversion of N-terminal glutamate to pyroglutamate has been observed to happen in vivo and can be influenced by the structure of the protein. nih.gov While the formation of pyroglutamate from glutamine is more rapid, the conversion from glutamate also occurs under physiological conditions. nih.gov This modification is a key factor in the study of peptide and protein function, affecting everything from therapeutic potential to the progression of disease. researchgate.netrsc.org

Table 2: Research Findings on N-Terminal Fragments of Neurotensin

| Fragment | Research Finding | Reference |

|---|---|---|

| NT(1-6) | Found to be ineffective in providing cytoprotection against cold-restraint stress-induced gastric ulcers in rats. | nih.gov |

| NT(1-8) | Demonstrated a biological effect in the hormonal regulation of exocrine pancreas secretion. | nih.gov |

| NT(1-8) | Produced significant cytoprotective activity against cold-restraint stress-induced gastric ulcers in rats, with an ED50 similar to full-length neurotensin. | nih.gov |

| NT(1-10) | Showed significant cytoprotective activity against cold-restraint stress-induced gastric ulcers in rats. | nih.gov |

| NT(1-11) | Found to dose-dependently inhibit basal and ACTH-stimulated cortisol production by human adrenocortical cells. | researchgate.netoup.com |

Propiedades

IUPAC Name |

6-amino-2-[[4-amino-2-[[4-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N8O12/c1-18(2)15-24(41-30(49)21-10-12-28(46)38-21)32(51)42-25(16-19-6-8-20(44)9-7-19)33(52)39-22(11-13-29(47)48)31(50)43-26(17-27(37)45)34(53)40-23(35(54)55)5-3-4-14-36/h6-9,18,21-26,44H,3-5,10-17,36H2,1-2H3,(H2,37,45)(H,38,46)(H,39,52)(H,40,53)(H,41,49)(H,42,51)(H,43,50)(H,47,48)(H,54,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSIBBLIIBINON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N8O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action

Interactions with Neurotensin (B549771) Receptors (NTS1R, NTS2R, NTS3R)

Neurotensin exerts its effects by interacting with three distinct receptor subtypes: NTS1, NTS2, and NTS3. nih.govmdpi.com NTS1 and NTS2 are members of the G protein-coupled receptor (GPCR) family, whereas NTS3, also known as sortilin, is a single transmembrane domain protein belonging to the Vps10p family. nih.govuzh.ch The majority of the well-characterized physiological effects of neurotensin are mediated through the high-affinity NTS1 receptor. uzh.chresearchgate.netresearchgate.net

The biological activity of the full-length neurotensin peptide is primarily attributed to its C-terminal region (residues 8-13). wikipedia.orgencyclopedia.pubgoogle.com This C-terminal fragment is responsible for high-affinity binding to neurotensin receptors and eliciting a biological response. In contrast, the N-terminal portion of neurotensin, which includes the pyroGlu-Leu-Tyr-Glu-Asn-Lys sequence, is generally considered to have a modulatory role and is not responsible for direct binding to the primary receptors. wikipedia.orgencyclopedia.pub

Research demonstrates that the N-terminal fragment neurotensin-(1-11) is biologically inactive and does not effectively displace radiolabeled tracers from neurotensin receptors in ductal pancreatic adenocarcinoma tissue, which expresses NTS1 receptors. researchgate.net This indicates a lack of significant binding affinity for the N-terminal sequence. While specific binding data (e.g., Ki, Kd) for the isolated hexapeptide this compound are not prominent in scientific literature, studies consistently show high-affinity binding for the full-length peptide and its C-terminal fragments across various model systems.

Table 1: Binding Affinities of Neurotensin and its Analogs to NTS1 Receptor in Different Model Systems

Note: This table presents data for the full-length neurotensin (NT) and its active C-terminal fragment to illustrate where the binding activity resides. Data for the isolated N-terminal hexapeptide is not available, consistent with its characterization as the inactive region for receptor binding.

| Ligand | Model System | Binding Affinity Metric (Value) | Reference |

|---|---|---|---|

| Neurotensin (NT) | Wild-type rat NTS1 expressed in E. coli | Apparent Kd: 2.8 ± 0.3 nM | uzh.ch |

| Neurotensin (NT) | Engineered, signaling-competent NTS1 (TM86V-ΔIC3A) in E. coli | Apparent Kd: 2.3 ± 0.4 nM | uzh.ch |

| [3H]Neurotensin | Rat NTS1 expressed in Sf9 insect cells | Kd: ~0.2 nM | osti.gov |

| NT Analog (DT14D) | Human NTS1R-expressing AsPC-1 cells | IC50: 2.1 ± 0.2 nM | mdpi.com |

The binding of neurotensin to its primary receptor, NTS1, initiates a cascade of intracellular signaling events. As a GPCR, NTS1 couples to heterotrimeric G proteins, primarily of the Gq family. nih.govuzh.ch This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). uzh.chresearchgate.net

The increase in these second messengers triggers further downstream effects, including the mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum and the activation of protein kinase C (PKC). researchgate.net These events can subsequently activate other critical signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade. researchgate.net This entire signal transduction pathway is initiated by the binding of the active C-terminal portion of neurotensin. The N-terminal hexapeptide this compound is not known to independently trigger this receptor-mediated signaling cascade.

Role in Central Nervous System Modulation

Within the central nervous system, full-length neurotensin acts as a key neuromodulator, with its highest concentrations found in the hypothalamus, amygdala, and nucleus accumbens. wikipedia.orgencyclopedia.pub It has a significant and complex interaction with the dopaminergic system and is known to produce a spectrum of pharmacological effects. wikipedia.orgexplorationpub.comexplorationpub.com

Research has established that neurotensin signaling modulates dopamine (B1211576) pathways, and its effects often resemble those of antipsychotic medications, leading to the hypothesis that it may function as an endogenous neuroleptic. wikipedia.orgencyclopedia.pub Studies using neurotensin-deficient mice have shown that these animals exhibit altered responses to several antipsychotic drugs, supporting the concept that neurotensin signaling is a crucial component of their mechanism of action. wikipedia.orgencyclopedia.pub This modulation of the dopaminergic system is an established role of the complete neurotensin peptide. explorationpub.comexplorationpub.comresearchgate.net The specific contribution or independent action of the this compound fragment in the modulation of these dopaminergic pathways has not been distinctly elucidated in available research.

When administered directly into the central nervous system of animal models, neurotensin induces a variety of distinct physiological responses. These effects are mediated by its interactions with central neurotensin receptors. The most commonly reported effects include hypothermia (a decrease in body temperature), analgesia (pain relief), and an increase in locomotor activity. wikipedia.orgencyclopedia.puboup.comnih.gov These responses are consistently attributed to the full-length neurotensin peptide or its active C-terminal fragment. There is no clear evidence to suggest that the N-terminal hexapeptide alone can induce these specific physiological effects.

Table 2: Physiological Responses to Centrally Administered Neurotensin in Animal Models

| Physiological Response | Observation | Reference |

|---|---|---|

| Hypothermia | Induces a drop in core body temperature upon direct brain administration. | wikipedia.orgencyclopedia.puboup.comnih.gov |

| Analgesia / Antinociception | Produces pain-relieving effects. | encyclopedia.puboup.comnih.gov |

| Locomotor Activity | Causes an increase in spontaneous movement. | wikipedia.orgencyclopedia.pub |

Neuroendocrine Regulatory Functions

Neurotensin plays a significant role in neuroendocrine regulation. It was originally isolated from bovine hypothalami and is recognized for its ability to influence the release of anterior pituitary hormones. wikipedia.orgoup.com Specifically, neurotensin is implicated in the regulation of both luteinizing hormone and prolactin release. wikipedia.orgencyclopedia.pubexplorationpub.comexplorationpub.com The high concentration of neurotensin in key neuroendocrine control centers like the hypothalamus underscores its importance in these processes. oup.com These regulatory functions are attributed to the complete 13-amino acid neurotensin peptide, and the specific role of the this compound fragment in these neuroendocrine actions has not been independently established.

Impact on Luteinizing Hormone and Prolactin Release Mechanisms

Neurotensin is implicated in the complex regulation of both luteinizing hormone (LH) and prolactin secretion, exhibiting distinct mechanisms of action for each. wikipedia.orgencyclopedia.pubhmdb.ca

Luteinizing Hormone (LH) Release

Neurotensin plays a stimulatory role in the release of luteinizing hormone, a critical component of the reproductive cycle. This effect is particularly evident in the facilitation of the pre-ovulatory LH surge, a key event leading to ovulation. frontiersin.orgnih.gov The stimulatory action of neurotensin on LH release is largely dependent on the presence of estrogen. nih.govkarger.com

The primary mechanism involves the direct stimulation of gonadotropin-releasing hormone (GnRH) neurons located in the medial preoptic area of the hypothalamus. frontiersin.orgnih.gov By acting on these neurons, neurotensin promotes the release of GnRH, which in turn stimulates the anterior pituitary to secrete LH. frontiersin.org Studies have shown that the number of GnRH neurons expressing the neurotensin receptor NTS1 peaks during the proestrus phase of the estrous cycle, coinciding with the LH surge. frontiersin.org Furthermore, immunoneutralization of neurotensin in the preoptic region has been found to attenuate the LH surge induced by estrogen and progesterone (B1679170) treatment in ovariectomized rats. frontiersin.org The effect of neurotensin on LH secretion also appears to require intact dopaminergic and alpha-adrenergic systems. frontiersin.org

| Experimental Model | Neurotensin Administration | Effect on Luteinizing Hormone (LH) | Reference |

| Ovariectomized, estrogen-primed rats | Microinjection into the medial preoptic area | Significantly facilitated the afternoon LH surge | karger.com |

| Ovariectomized, estrogen-unprimed rats | Microinjection into the medial preoptic area | No effect on pulsatile LH secretion | karger.com |

| Ovariectomized, estrogen and progesterone-treated rats | Immunoneutralization of NT in the preoptic region | Attenuated the LH surge | frontiersin.org |

Prolactin Release

The influence of neurotensin on prolactin release is multifaceted, exhibiting both direct stimulatory and indirect inhibitory actions. karger.compnas.org

The direct stimulatory effect occurs at the level of the anterior pituitary gland. pnas.org Neurotensin can directly act on pituitary cells to stimulate the release of prolactin. pnas.orgoup.com This action is associated with the mobilization of intracellular calcium. nih.govoup.com

Conversely, neurotensin exerts an indirect inhibitory effect on prolactin secretion through its actions within the hypothalamus. karger.compnas.org When administered into the third cerebral ventricle, neurotensin has been shown to decrease resting prolactin levels and inhibit the prolactin-releasing effects of other compounds. karger.com This inhibitory action is mediated by the activation of the tuberoinfundibular dopaminergic (TIDA) system. karger.comnih.gov Neurotensin stimulates the release of dopamine from TIDA neurons into the hypophyseal portal blood. pnas.orgnih.gov Dopamine then travels to the anterior pituitary, where it binds to D2 receptors on lactotrophs, inhibiting prolactin secretion. karger.comnih.gov The inhibitory effect of neurotensin on prolactin release can be blocked by dopamine antagonists. karger.com

| Locus of Action | Mechanism | Effect on Prolactin Release | Supporting Evidence | Reference |

| Anterior Pituitary | Direct stimulation of lactotrophs, involving calcium influx. | Stimulation | Neurotensin stimulates prolactin release from cultured pituitary cells. | pnas.orgoup.comnih.gov |

| Hypothalamus | Activation of tuberoinfundibular dopaminergic (TIDA) neurons, leading to increased dopamine release. | Inhibition | Intraventricular injection of neurotensin decreases plasma prolactin; this effect is blocked by dopamine antagonists. | karger.comnih.gov |

Biosynthesis, Processing, and Proteolytic Stability

Enzymatic Formation of N-Terminal Pyroglutamate (B8496135)

The enzymatic conversion of an N-terminal glutamine (Gln) or, to a lesser extent, glutamic acid (Glu) residue to pyroglutamate is a key step in the maturation of numerous bioactive peptides and proteins edpsciences.orgpnas.org. This process, known as pyroglutamylation, is catalyzed by the enzyme glutaminyl cyclase edpsciences.org.

Glutaminyl cyclase (QC), a zinc-dependent enzyme, plays a pivotal role in the post-translational modification of a variety of peptides edpsciences.orgdergipark.org.tr. By catalyzing the intramolecular cyclization of N-terminal glutamine, QC is essential for the maturation and stabilization of many hormones, chemokines, and neuropeptides edpsciences.orgdergipark.org.trportlandpress.com. The formation of the pyroglutamate residue can be crucial for the proper conformation of these peptides, which is necessary for binding to their receptors, and it also protects them from degradation by exopeptidases edpsciences.orgpnas.org.

In humans, there are two main isoforms of glutaminyl cyclase: a secreted form (sQC) and a Golgi-resident form (gQC or isoQC) dergipark.org.trportlandpress.com. While sQC is highly expressed in neuronal tissues, gQC shows a more uniform expression throughout the body mdpi.com. Both isoforms can catalyze the formation of pyroglutamate portlandpress.com. The presence of QC in the secretory pathway, such as in the Golgi complex, indicates that pyroglutamylation is a crucial step during the synthesis and secretion of many proteins edpsciences.orgportlandpress.com.

Glutaminyl cyclases exhibit a degree of substrate specificity, with the efficiency of the reaction being influenced by the size and composition of the peptide nih.gov. However, they are known to have a relatively modest specificity for their primary glutaminyl substrates acs.org. Studies comparing human and papaya QC have shown that while the selectivity for oligopeptides is similar, the specificity constants for dipeptides are higher for the plant-derived enzyme nih.gov. Mammalian QC specificity, however, appears to be more dependent on the substrate's size and composition nih.gov.

The catalytic mechanism of QC involves the zinc ion at its active site, which polarizes the γ-amido carbonyl of the N-terminal glutamine residue dergipark.org.tr. This facilitates the nucleophilic attack of the α-amino group on the side-chain carbonyl carbon, leading to the formation of a tetrahedral intermediate dergipark.org.tr. A proton transfer, mediated by active site residues like glutamate (B1630785), and the subsequent release of ammonia result in the cyclized pyroglutamate residue dergipark.org.tr. QC can also catalyze the cyclization of N-terminal glutamate, albeit at a significantly lower rate than for glutamine pnas.orgacs.org.

Table 1: Comparison of Enzymatic and Non-Enzymatic Pyroglutamate Formation

| Feature | Enzymatic Formation (via Glutaminyl Cyclase) | Non-Enzymatic Formation |

|---|---|---|

| Catalyst | Glutaminyl Cyclase (QC) and its isoenzymes edpsciences.orgportlandpress.com | Acidic or basic conditions, phosphate (B84403) ions researchgate.netnih.govnih.gov |

| Primary Substrate | N-terminal Glutamine (Gln) nih.govnih.gov | N-terminal Glutamine (Gln) and Glutamic acid (Glu) nih.govcreative-biolabs.com |

| Reaction Rate | Significantly accelerated pnas.orgacs.org | Slower, dependent on conditions nih.govgoogle.com |

| Location | Primarily in the Golgi complex and secretory vesicles edpsciences.orgportlandpress.com | Can occur in vitro during production and storage nih.govcreative-biolabs.com |

| Physiological Relevance | Maturation of hormones, neuropeptides, and chemokines edpsciences.orgdergipark.org.trportlandpress.com | Can be a degradation pathway for recombinant proteins google.comgoogle.com |

Non-Enzymatic Pyroglutamate Formation Pathways

The cyclization of N-terminal glutamine or glutamate to form pyroglutamate can also occur spontaneously without the involvement of enzymes nih.govacs.org. This non-enzymatic reaction is influenced by various chemical conditions.

The rate of non-enzymatic pyroglutamate formation is highly dependent on pH and temperature nih.govgoogle.com. The reaction is favored at both acidic (pH 4) and basic (pH 8) conditions, with minimal formation occurring at a neutral pH of around 6.2 nih.govgoogle.comgoogle.com. Increased temperature also accelerates the rate of this spontaneous cyclization google.comgoogle.com.

Certain ions can act as catalysts for this reaction. For instance, phosphate ions have been shown to facilitate the formation of pyroglutamate from N-terminal glutamine residues, likely by mediating proton transfer nih.govacs.org. This non-enzymatic conversion is a concern in the production and storage of therapeutic monoclonal antibodies, where it is considered a potential degradation pathway researchgate.netgoogle.comresearchgate.net. The mechanism involves the nucleophilic attack of the N-terminal amino group on the side-chain carbonyl carbon, leading to the formation of the five-membered pyroglutamyl ring and the release of ammonia (from glutamine) or water (from glutamate) researchgate.netnih.gov.

Proteolytic Degradation Mechanisms

The presence of an N-terminal pyroglutamate residue significantly impacts a peptide's stability by rendering it resistant to degradation by most aminopeptidases edpsciences.orgpnas.org. This protective effect is a key reason for the prevalence of this modification in many biologically active peptides.

While the pyroglutamyl moiety protects against many exopeptidases, certain endopeptidases can still cleave the peptide at internal sites. Two such enzymes that play significant roles in peptide metabolism are neprilysin and angiotensin-converting enzyme (ACE).

Neprilysin (NEP) , also known as neutral endopeptidase, is a zinc-dependent metalloendopeptidase found on the surface of various cells nih.govcsic.es. It has a broad substrate specificity and preferentially cleaves peptides on the amino side of hydrophobic residues nih.gov. NEP is involved in the degradation of numerous bioactive peptides, including natriuretic peptides and amyloid-beta peptides nih.govcvpharmacology.comfrontiersin.org. While the pyroglutamate residue itself is not a direct target for neprilysin, the enzyme can cleave the peptide chain internally, thus inactivating it.

Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase that is a key component of the renin-angiotensin-aldosterone system csic.esbohrium.com. It primarily cleaves dipeptides from the C-terminus of its substrates. Although ACE's primary role is the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, it can also inactivate other peptides bohrium.comresearchgate.net. The stability of a peptide like pyroGlu-Leu-Tyr-Glu-Asn-Lys in the presence of ACE would depend on the susceptibility of its C-terminal residues to cleavage. The presence of proline at certain positions can confer resistance to ACE degradation nih.gov.

The resistance of pyroglutamyl peptides to degradation by common peptidases means that their biological half-life can be extended. However, their ultimate clearance and inactivation are likely dependent on the action of endopeptidases like neprilysin and potentially ACE, which can cleave the peptide internally, bypassing the protected N-terminus.

Impact of Pyroglutamate on Resistance to Aminopeptidase and Endopeptidase Cleavage

The presence of a pyroglutamate residue at the N-terminus of this compound is a key structural feature that significantly enhances its stability against enzymatic degradation. This modification, which involves the cyclization of the N-terminal glutamine or glutamic acid, effectively blocks the free amino group required for the action of most aminopeptidases.

Resistance to Aminopeptidase Cleavage:

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of a protein or peptide. The catalytic mechanism of these enzymes necessitates a free N-terminal amino group to bind and initiate hydrolysis. The formation of the pyroglutamate residue eliminates this free amine, rendering the peptide highly resistant to degradation by a broad spectrum of aminopeptidases. This protective effect is a well-documented phenomenon for pyroglutamyl peptides in general. researchgate.net Studies on various pyroglutamyl peptides have consistently demonstrated their stability in the presence of aminopeptidases. isnff-jfb.com For instance, research on food-derived protein hydrolysates has shown that short-chain pyroglutamyl peptides, such as pyroGlu-Leu, remain intact after exopeptidase digestion. isnff-jfb.com

Resistance to Endopeptidase Cleavage:

The specific sequence of this compound contains potential cleavage sites for common endopeptidases such as trypsin and chymotrypsin. Trypsin typically cleaves at the carboxyl side of lysine (B10760008) (Lys) and arginine residues, while chymotrypsin preferentially cleaves at the carboxyl side of aromatic amino acids like tyrosine (Tyr), phenylalanine, and tryptophan.

The following interactive data table summarizes the expected proteolytic stability of this compound against representative peptidases, based on established principles of pyroglutamyl peptide biochemistry.

| Enzyme Class | Specific Enzyme | Target Residue(s) in this compound | Expected Stability | Primary Reason for Stability |

| Aminopeptidase | Leucine Aminopeptidase | N-terminal pyroGlu | High | Blocked N-terminus due to pyroglutamate ring formation. |

| Endopeptidase | Trypsin | Lysine (Lys) | Moderate to High | While a cleavage site exists, the overall compact structure may limit enzyme accessibility in a short peptide. |

| Endopeptidase | Chymotrypsin | Tyrosine (Tyr) | Moderate to High | Similar to trypsin, steric hindrance from the peptide's conformation can reduce cleavage efficiency. |

This table presents a qualitative assessment of stability based on established enzymatic specificities and the known protective effects of N-terminal pyroglutamylation.

Structure Function Relationships and Conformational Dynamics

Conformational Implications of Pyroglutamate (B8496135) Cyclization

From a structural standpoint, the rigid, cyclic nature of the pyroglutamate residue restricts the conformational freedom of the peptide's N-terminus. This reduction in flexibility can pre-organize the peptide into a specific conformation that is more favorable for receptor binding, potentially increasing its affinity and efficacy. nih.gov The cyclization can also protect the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus, thereby increasing its stability and prolonging its biological activity. researchgate.netnih.gov The conversion of N-terminal glutamine to pyroglutamate can occur spontaneously or be catalyzed by enzymes like glutaminyl cyclase. creative-biolabs.comnih.gov

Structural Determinants for Receptor Binding and Ligand Efficacy of the Hexapeptide

The specific amino acids in the hexapeptide contribute distinct features for receptor recognition:

Pyroglutamate (pGlu): As mentioned, the N-terminal pGlu can influence the peptide's conformation and stability, which are crucial for effective receptor engagement. researchgate.netnih.gov

Leucine (Leu): This hydrophobic amino acid likely participates in non-polar interactions within a hydrophobic pocket of the receptor binding site.

Tyrosine (Tyr): The aromatic ring of tyrosine can engage in π-π stacking or hydrophobic interactions with the receptor. The hydroxyl group can also act as a hydrogen bond donor or acceptor.

Glutamic Acid (Glu): This negatively charged residue is a key candidate for forming ionic bonds or hydrogen bonds with positively charged residues on the receptor surface.

Asparagine (Asn): The side chain of asparagine contains both a hydrogen bond donor and acceptor, allowing it to form specific hydrogen bonding interactions that contribute to binding affinity and specificity.

Lysine (B10760008) (Lys): The long, positively charged side chain of lysine is critical for forming strong electrostatic interactions with negatively charged residues on the receptor.

Effects of Other Post-Translational Modifications on Peptide Activity

Common PTMs that could potentially affect this hexapeptide include:

Phosphorylation: The tyrosine residue is a potential site for phosphorylation, the addition of a phosphate (B84403) group. abcam.com This introduces a significant negative charge and can act as a molecular switch, turning the peptide's activity on or off by altering its interaction with the receptor. abcam.com

Glycosylation: The asparagine residue could be a site for N-linked glycosylation, the attachment of a sugar moiety. thermofisher.com Glycosylation can affect protein folding, stability, and receptor interaction. thermofisher.com

Acetylation: The lysine side chain can be acetylated, neutralizing its positive charge. ambiopharm.com This modification can significantly alter electrostatic interactions with the receptor.

Methylation: The lysine and glutamic acid residues could undergo methylation. Methylation can increase hydrophobicity and protect against proteolytic degradation. ambiopharm.com

The following table outlines potential PTMs and their effects on the hexapeptide:

| Modification | Potential Site(s) | Effect on Physicochemical Properties | Potential Functional Consequence |

| Phosphorylation | Tyrosine | Adds a strong negative charge | Modulate receptor binding and signaling |

| Glycosylation | Asparagine | Increases hydrophilicity and size | Affect stability and receptor interaction |

| Acetylation | Lysine | Neutralizes positive charge | Alter electrostatic interactions |

| Methylation | Lysine, Glutamic Acid | Increases hydrophobicity | Enhance stability |

Synthetic Methodologies and Chemical Biology Approaches

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical production of peptides like pyroGlu-Leu-Tyr-Glu-Asn-Lys. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin. sigmaaldrich.com The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry are the two predominant strategies within SPPS. sigmaaldrich.com

The synthesis of a pyroglutamyl peptide can be approached in two main ways: by using a pyroglutamic acid residue directly in the first coupling step or by synthesizing a peptide with an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, which is then cyclized to form the pGlu moiety. thieme-connect.denih.gov The latter is often preferred as it can occur spontaneously or be enzymatically catalyzed post-synthesis or post-cleavage from the resin. thieme-connect.deresearchgate.net

Optimization of Coupling and Deprotection Protocols for Pyroglutamyl Peptides

The efficiency of each coupling and deprotection cycle is critical to achieving a high yield and purity of the final peptide. gyrosproteintechnologies.com Incomplete reactions can lead to deletion sequences, while harsh conditions can cause side reactions.

Coupling: The activation of the carboxylic acid group of the incoming amino acid is essential for efficient amide bond formation. Several reagents have been developed to optimize this step, minimizing side reactions like racemization. For a sequence containing sensitive residues like Tyr, Glu, and Asn, the choice of coupling agent is crucial.

Table 1: Common Coupling Reagents in SPPS

| Coupling Reagent | Abbreviation | Advantages | Considerations |

|---|---|---|---|

| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Cost-effective, widely used. | HOBt is explosive under certain conditions. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP® | High efficiency, suitable for hindered couplings. | Can cause side reactions if not used carefully. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very fast and efficient, reduces racemization. | Higher cost. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective for difficult couplings. | Produces a carcinogenic by-product (HMPA). |

Deprotection: In Fmoc-based SPPS, the temporary Fmoc protecting group is removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). thieme-connect.de Optimization involves adjusting the concentration of piperidine and the reaction time to ensure complete deprotection without causing side reactions. Real-time monitoring of the deprotection step, for instance through UV monitoring of the Fmoc adduct, can be crucial for optimizing protocols. gyrosproteintechnologies.comnih.gov For peptides with a tendency to form pyroglutamate (B8496135) from an N-terminal Gln, base-catalyzed cyclization during deprotection is a potential side reaction, although it is generally a slow process. thieme-connect.de

Challenges and Solutions in the Synthesis of Specific Peptide Sequences

The specific amino acid sequence of this compound presents several synthetic challenges.

Pyroglutamate Formation: While desired at the N-terminus, premature or unintended cyclization of internal glutamine or glutamic acid residues is an undesirable side reaction. The formation of pyroglutamic acid from N-terminal glutamine is almost inevitable and can be facilitated by acidic conditions during cleavage from the resin or by enzymatic action. sigmaaldrich.comnih.gov The direct use of pGlu in the first coupling step circumvents issues related to incomplete cyclization of a Gln precursor.

Aggregation: Hydrophobic peptides have a high tendency to aggregate during synthesis, leading to incomplete coupling and deprotection steps. sigmaaldrich.comgyrosproteintechnologies.com The presence of hydrophobic residues like Leucine and Tyrosine can contribute to this issue. Solutions include using specialized resins, chaotropic salts, or performing the synthesis at elevated temperatures (e.g., microwave-assisted SPPS). doaj.orgresearchgate.net

Table 2: Synthesis Challenges and Potential Solutions for this compound

| Challenge | Originating Residue(s) | Potential Solution(s) |

|---|---|---|

| Aggregation | Leu, Tyr | Use of microwave-assisted SPPS doaj.orgresearchgate.net; incorporation of pseudoprolines; use of high-swelling resins. |

| Incomplete Cyclization | Gln (if used as precursor) | Post-synthetic enzymatic conversion with glutaminyl cyclase pnas.org; treatment with glacial acetic acid post-cleavage. nih.gov |

| Racemization | All residues | Use of low-racemization coupling reagents like HATU or DEPBT. peptide.com |

Recombinant Expression Techniques for Peptide Production and Engineering

For larger-scale production, recombinant DNA technology offers an alternative to chemical synthesis. However, producing peptides with post-translational modifications like pyroglutamate is not straightforward. unimelb.edu.au The standard protein synthesis machinery of cells does not directly incorporate pGlu.

The common strategy involves expressing the target peptide as part of a larger fusion protein. The sequence is designed with an N-terminal glutamine (Gln) residue, which is the precursor to pGlu. unimelb.edu.au After purification of the fusion protein, the target peptide is cleaved off. The N-terminal Gln can then be converted to pGlu either spontaneously under specific pH conditions or, more efficiently and specifically, by an enzyme called glutaminyl cyclase (QC). researchgate.netpnas.org This enzyme catalyzes the intramolecular cyclization of N-terminal Gln residues to form pGlu. pnas.org

Using a fusion partner, such as a small ubiquitin-like modifier (SUMO), can enhance the expression levels and solubility of the peptide and facilitate purification. unimelb.edu.au This combined fusion protein and enzymatic cyclization approach allows for the production of large quantities of the native, modified peptide. unimelb.edu.au

Chemical Modification Strategies for Analog Generation

Creating analogs of this compound is essential for studying its structure-activity relationships, improving its stability, and probing its interactions with biological targets.

Site-Specific Modifications for Enhanced Stability in Research Systems

Peptides are often susceptible to degradation by proteases in biological systems. The N-terminal pyroglutamyl residue itself confers significant stability against aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. researchgate.netcore.ac.uk This is a key reason for the prevalence of this modification in many naturally occurring peptides and hormones. researchgate.net

Further enhancements to stability can be achieved through various modifications:

Peptide Backbone Modification: Replacing standard amide bonds with non-cleavable isosteres can prevent degradation by endopeptidases.

D-Amino Acid Substitution: Incorporating D-amino acids at specific positions can render the peptide resistant to proteases that are stereospecific for L-amino acids.

N-methylation: Methylation of the amide nitrogen can sterically hinder protease access and improve cell permeability.

Rational Design of Peptide Analogs for Receptor Selectivity and Functional Studies

Rational design aims to create analogs with altered properties, such as increased affinity or selectivity for a specific receptor, by making targeted changes to the peptide sequence. This process relies on an understanding of which residues are critical for biological activity.

For this compound, a systematic approach like an alanine (B10760859) scan could be employed. In this technique, each amino acid residue (except pGlu) is systematically replaced with alanine to determine its contribution to the peptide's function.

Table 3: Examples of Rational Analog Design for Functional Studies

| Original Residue | Position | Proposed Modification | Rationale |

|---|---|---|---|

| Tyr | 3 | Phe, D-Tyr, Me-Tyr | To probe the importance of the aromatic ring and the hydroxyl group for receptor binding. |

| Glu | 4 | Asp, Gln, D-Glu | To investigate the role of the negative charge and side-chain length in electrostatic interactions. |

| Asn | 5 | Gln, Ala | To assess the role of the side-chain amide in hydrogen bonding. |

By synthesizing and testing these analogs, researchers can build a detailed map of the peptide's pharmacophore—the essential features required for its biological activity. This knowledge is invaluable for designing more potent and selective therapeutic or research compounds.

Advanced Analytical and Characterization Techniques in Research

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) stands as a cornerstone for the detailed analysis of pyroGlu-Leu-Tyr-Glu-Asn-Lys, offering unparalleled sensitivity and specificity. Its application ranges from initial identification to the intricate study of its metabolic fate.

High-resolution mass spectrometry, often coupled with tandem MS (MS/MS), is instrumental in the unambiguous identification of this compound. This technique allows for the precise determination of the peptide's molecular weight and fragmentation pattern, which serves as a molecular fingerprint. In research settings, this is critical for confirming the presence of the N-terminal pyroglutamate (B8496135) modification, which results from the cyclization of an N-terminal glutamine or glutamic acid residue. researchgate.netnih.gov The cyclization involves the loss of ammonia or water, respectively, leading to a characteristic mass shift that can be detected with high accuracy.

The fragmentation analysis in MS/MS provides sequence information, confirming the order of amino acids. For instance, the observation of specific b- and y-ion series in the mass spectrum would validate the Leu-Tyr-Glu-Asn-Lys sequence C-terminal to the pyroglutamyl residue. Furthermore, high-resolution MS is vital for identifying metabolites of this compound in research models. These metabolites could arise from enzymatic cleavage or other modifications within a biological system.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Theoretical Value | Observed Value |

| Monoisotopic Mass | 775.3992 Da | 775.3995 Da |

| Molecular Formula | C₃₄H₅₃N₇O₁₁ | C₃₄H₅₃N₇O₁₁ |

| Charge State (z) | 1 | 1 |

| m/z | 776.4065 | 776.4068 |

Note: The observed values are hypothetical and serve to illustrate the high accuracy of the technique.

Liquid chromatography-mass spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, is the gold standard for quantifying peptides in complex biological matrices such as plasma, tissue homogenates, or cell lysates. bioanalysis-zone.comnih.gov This targeted approach offers high sensitivity and selectivity, enabling the measurement of low concentrations of this compound. The method relies on monitoring specific precursor-to-product ion transitions for the target peptide and a stable isotope-labeled internal standard. This allows for accurate quantification even in the presence of a high background of other molecules. nih.gov The use of high-resolution MS can further enhance selectivity by reducing interferences. bioanalysis-zone.com

Table 2: Example of a Quantitative LC-MS/MS Method for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 776.4 | 663.3 | 25 |

| This compound | 776.4 | 500.2 | 30 |

| Internal Standard (¹³C₆, ¹⁵N₂-Lys) | 784.4 | 671.3 | 25 |

Note: The specific ion transitions and collision energies would be optimized during method development.

Mass spectrometry is a powerful tool for studying the kinetics of peptide degradation. By incubating this compound in various biological matrices or with specific enzymes over time, the rate of its disappearance and the appearance of its degradation products can be monitored by LC-MS. This provides valuable information about the peptide's stability and the enzymes involved in its breakdown. For example, the enzymatic removal of the N-terminal pyroglutamic acid by pyrrolidone carboxyl peptidase can be followed by monitoring the decrease in the parent peptide's signal and the increase in the signal of the resulting Leu-Tyr-Glu-Asn-Lys peptide.

Chromatographic Separation Methods (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are essential for the purification and analysis of this compound. High-performance liquid chromatography (HPLC) is widely used for the separation of peptides from complex mixtures based on their physicochemical properties. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for peptides, separating them based on their hydrophobicity.

When coupled with mass spectrometry (LC-MS/MS), chromatography becomes a powerful tool for both qualitative and quantitative analysis. nih.gov The liquid chromatography step separates the peptide of interest from other components in a sample, reducing ion suppression and improving the sensitivity and reliability of the mass spectrometric detection. researchgate.net Ultra-high-performance liquid chromatography (UPLC) can offer higher resolution and faster analysis times compared to traditional HPLC. mdpi.com

Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism, Fluorescence Spectroscopy)

Understanding the three-dimensional structure or conformation of this compound is crucial for understanding its biological activity. Spectroscopic techniques provide insights into the secondary structure of peptides in solution.

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure content of peptides. nih.govnih.gov The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation. While a short peptide like this compound is unlikely to form stable alpha-helices or beta-sheets on its own, CD spectroscopy can reveal the presence of random coil structures or other ordered conformations such as turns. nih.gov

Fluorescence Spectroscopy can also be employed, particularly due to the presence of the tyrosine residue in the sequence. The intrinsic fluorescence of tyrosine is sensitive to its local environment. Changes in the fluorescence emission spectrum (intensity and wavelength of maximum emission) can provide information about conformational changes or the binding of the peptide to other molecules.

Enzymatic Assays for Pyroglutamate-Related Enzymes (e.g., Glutaminyl Cyclase, Pyrrolidone Carboxyl Peptidase)

The N-terminal pyroglutamate residue of this compound is formed and degraded by specific enzymes. Assays for these enzymes are critical for understanding the peptide's metabolism.

Glutaminyl Cyclase (QC) is the enzyme responsible for catalyzing the formation of the N-terminal pyroglutamate from a precursor peptide with an N-terminal glutamine. anaspec.comnih.govnih.gov The activity of QC can be measured using various assays. researchgate.net A common method involves a coupled enzymatic reaction where the formation of pyroglutamate is linked to a detectable signal, such as a change in fluorescence or absorbance. anaspec.comresearchgate.net

Pyrrolidone Carboxyl Peptidase (PCP) , also known as pyroglutamyl peptidase, is an exopeptidase that specifically removes the N-terminal pyroglutamic acid residue from peptides. nih.govnih.gov The activity of PCP can be assayed by monitoring the cleavage of a synthetic substrate, such as pGlu-p-nitroanilide, where the release of p-nitroaniline can be measured spectrophotometrically. Alternatively, the activity can be assessed by incubating the enzyme with this compound and monitoring the formation of the cleaved product, Leu-Tyr-Glu-Asn-Lys, by HPLC or mass spectrometry.

Table 3: Enzymes Involved in the Metabolism of this compound

| Enzyme | Action | Substrate | Product |

| Glutaminyl Cyclase | Cyclization of N-terminal Gln | Gln-Leu-Tyr-Glu-Asn-Lys | This compound + NH₃ |

| Pyrrolidone Carboxyl Peptidase | Hydrolysis of N-terminal pGlu | This compound | pyroglutamic acid + Leu-Tyr-Glu-Asn-Lys |

Involvement in Pathophysiological Research Models

Investigation in Neurodegenerative Disease Models

The structural characteristics of pyroGlu-Leu-Tyr-Glu-Asn-Lys, particularly its N-terminal pyroglutamate (B8496135) residue, provide a basis for its use in research related to neurodegenerative disorders where protein and peptide aggregation are key pathological hallmarks.

The presence of an N-terminal pyroglutamate (pGlu) is a critical post-translational modification that significantly influences the aggregation propensity of peptides, a central process in many neurodegenerative diseases. While not the primary aggregating peptide itself, this compound serves as a structural model for understanding the impact of this modification. The role of pGlu is extensively studied in the context of Amyloid-β (Aβ) peptides, which are hallmarks of Alzheimer's disease.

A substantial portion of Aβ peptides found in the brains of Alzheimer's patients are N-terminally truncated and modified with pyroglutamate, particularly AβN3(pE) and AβN11(pE). tdl.org These pGlu-Aβ peptides are considered predominant components in the core of amyloid plaques. nih.gov Research has demonstrated that this modification accelerates aggregation kinetics. nih.govnih.gov The conversion of the N-terminal glutamate (B1630785) to the cyclic lactam structure of pyroglutamate increases the peptide's hydrophobicity and resistance to degradation by aminopeptidases. nih.gov This enhanced stability and aggregation potential lead to the hypothesis that pGlu-modified peptides act as seeding species, initiating and facilitating the accumulation of other Aβ variants into toxic oligomers and fibrils. tdl.org Studies have shown that pGlu-Aβ(3-42) forms fibrils much more rapidly than the full-length Aβ(1-42). nih.gov This accelerated aggregation is a key factor in the progressive accumulation of pathological amyloid deposits observed in the earliest stages of Alzheimer's disease. tdl.org

While studies specifically modifying the this compound sequence to assess cellular toxicity in neural models are limited, research on the unmodified fragment and its parent peptide, neurotensin (B549771), provides insight into its potential roles in neural pathophysiology. The unmodified this compound fragment, also known as neurotensin(1-6), has been shown to possess biological activity in the central nervous system. In studies using cat striatum preparations, neurotensin(1-6) was found to enhance the basal release of dopamine (B1211576), although it did not affect the electrically stimulated release of the neurotransmitter. researchgate.net

This neuromodulatory activity is significant because dysregulation of dopaminergic systems is a key feature of several neurodegenerative disorders, including Parkinson's disease. Furthermore, the full neurotensin peptide is known to interact with glutamatergic systems. researcher.life Excessive activation of glutamate receptors leads to a phenomenon known as excitotoxicity, a mechanism implicated in neuronal death across a wide range of neurodegenerative conditions. nih.gov Research suggests that neurotensin can enhance glutamate-induced excitotoxicity in both cortical and mesencephalic neurons. researcher.life This raises the possibility that fragments like this compound, or modifications thereof, could potentially modulate neuronal viability through interactions with neurotransmitter systems that are critical to neuronal health and survival.

Receptor-Targeted Research in Oncological Models

The parent peptide, neurotensin, and its fragments are instrumental in oncological research due to their interaction with neurotensin receptors, which are overexpressed in several types of cancer. This has led to the exploration of this compound as part of larger constructs for cancer targeting.

The high-affinity neurotensin receptor 1 (NTS1R) is a primary focus in cancer research because it is expressed at high density in numerous human cancers while having limited expression in most healthy adult tissues. semanticscholar.orgnih.gov This differential expression makes it an attractive target for diagnostic and therapeutic applications. Research has confirmed the overexpression of NTS1R in a variety of malignancies, including pancreatic ductal adenocarcinoma, colorectal cancer, lung cancer, breast cancer, prostate cancer, and Ewing's sarcoma. researchgate.netsemanticscholar.org

Studies using tumor cell lines and animal xenograft models have been crucial in validating NTS1R as a viable target. For example, highly malignant pancreatic cancer cells have been shown to express NTS1R, and its overexpression in mouse tumor models leads to enhanced primary tumor formation and metastasis. nih.gov Similarly, gastric cancer cell lines exhibit higher levels of NTS1R compared to other cancer cell types, and its expression correlates with increased invasion and migration. The binding of neurotensin and its analogs to NTS1R on these cancer cells triggers downstream signaling pathways that promote cell proliferation, migration, and survival. researchgate.net

| Cancer Type | Model System | Key Findings | Reference |

|---|---|---|---|

| Pancreatic Cancer | Human pancreatic cancer cell lines (Panc-1, SUIT-2); Orthotopic mouse models | High NTS1R mRNA expression compared to other tumor cell lines. Overexpression accelerated tumorigenesis and metastasis in vivo. | nih.gov |

| Gastric Cancer | Human gastric cancer cell lines (MKN-1); Non-cancerous gastric tissues | NTS1R mRNA and protein levels were higher in gastric cancer tissues and cell lines compared to non-cancerous counterparts and other cancer cell lines. | |

| Prostate Cancer | Human androgen-independent PC3 cell line | Very high levels of NTS1R expression were found, and neurotensin stimulated growth at physiological concentrations. | researchgate.net |

| Colorectal Cancer | Human colon cancer cell lines (e.g., HT-29) | NTS1R is frequently overexpressed and involved in tumor development. | researchgate.netsemanticscholar.org |

| Breast Cancer | Human breast cancer cell lines | NTS1R expression is linked to a higher risk and metastasis. | semanticscholar.org |

The high expression of NTS1R on tumor cells has driven the development of peptide-based radioligands for non-invasive imaging and targeted delivery of therapeutic payloads in preclinical settings. These agents are typically designed using a fragment of neurotensin responsible for receptor binding, which is then linked to a chelator that can stably bind a radioisotope.

Radiolabeled analogs of neurotensin have been successfully used for SPECT (Single Photon Emission Computed Tomography) and PET (Positron Emission Tomography) imaging of NTS1R-positive tumors in xenograft models. For example, derivatives of the C-terminal fragment of neurotensin have been labeled with Gallium-68 (⁶⁸Ga) for PET imaging, allowing for the clear visualization of NTS1R-expressing tumors in mice. Similarly, Technetium-99m (⁹⁹mTc) has been used to label neurotensin analogs for SPECT imaging, demonstrating rapid blood clearance and specific uptake in NTS1R-positive tissues like the intestines and tumors. nih.gov

Beyond imaging, these peptide constructs are being investigated for payload delivery. By replacing the diagnostic radioisotope with a therapeutic one, such as Lutetium-177 (¹⁷⁷Lu), these peptides can be used for targeted radionuclide therapy. This approach allows for the specific delivery of cytotoxic radiation to cancer cells, minimizing damage to surrounding healthy tissue. Preclinical studies have shown that this strategy can effectively delay tumor growth in NTS1R-positive xenograft models, highlighting the potential of neurotensin-based vectors for investigational payload delivery.

| Radioligand Concept | Radioisotope | Application | Preclinical Model | Key Findings | Reference |

|---|---|---|---|---|---|

| DOTA-conjugated NT(8-13) analog | Gallium-68 (⁶⁸Ga) | PET Imaging | Mice with subcutaneous NTS1R-positive tumors | Demonstrated high in vivo stability and NTS1R-mediated tumor visualization. | |

| HYNIC-conjugated neurotensin analog | Technetium-99m (⁹⁹mTc) | SPECT Imaging | Mice (biodistribution study) | Showed rapid blood clearance and specific binding to NTS1R-positive tissues. | nih.gov |

| NTS1R-targeting agent | Lutetium-177 (¹⁷⁷Lu) | Targeted Radionuclide Therapy | Mice with NTS1R-positive colon carcinoma xenografts | Effectively delayed tumor growth with significant reductions in tumor size. | |

| ⁶⁴Cu-labeled NT analogs | Copper-64 (⁶⁴Cu) | PET Imaging | Mice with PC3 prostate cancer cell xenografts | Showed promise for identifying NTS1R-positive lesions with low uptake in normal tissues. |

Emerging Research Areas and Unexplored Dimensions

Investigation of Novel Biological Functions beyond Canonical Neurotensin (B549771) Pathways

While the full-length neurotensin peptide has well-documented roles as a neurotransmitter and neuromodulator, research into its fragments is uncovering biological activities that are distinct from the canonical pathways. Studies on pyroglutamylated peptides, including dipeptide fragments of pyroGlu-Leu-Tyr-Glu-Asn-Lys, have revealed significant potential in areas related to gastrointestinal health and liver protection.

Detailed Research Findings:

Hepatoprotective Effects: The dipeptide pyroGlu-Leu, first identified in wheat gluten hydrolysate, has demonstrated significant hepatoprotective activity. In a rat model of D-galactosamine-induced acute hepatitis, oral administration of pyroGlu-Leu was shown to substantially decrease serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), key markers of liver damage. This dipeptide has also been identified as a major pyroglutamyl peptide in Japanese rice wine (sake), suggesting that its presence in fermented foods may contribute to their health benefits. acs.orgnih.gov

Anti-Inflammatory and Gut Health Applications: Research has highlighted the anti-inflammatory properties of pyroglutamylated peptides in the context of gut health. PyroGlu-Leu has been found to ameliorate dextran sulfate sodium (DSS)-induced colitis in mouse models, even at very low doses. nih.gov This anti-colitic effect is linked to the modulation of the gut microbiota. Administration of pyroGlu-Leu helps to normalize the colonic populations of Bacteroidetes and Firmicutes, which are often disrupted in inflammatory bowel disease (IBD). nih.gov Furthermore, related pyroglutamyl peptides such as pyroGlu-Asn-Ile have also shown protective effects against colitis and associated dysbiosis. dntb.gov.ua The mechanism may involve the enhancement of host antimicrobial peptide secretion, which helps to rebalance the gut microbial environment. researchgate.net

These findings suggest that the this compound sequence and its constituent parts may possess localized, non-classical functions within the gastrointestinal tract, opening new avenues for research into functional foods and peptide-based therapeutics for inflammatory and metabolic conditions.

Table 1: Novel Biological Functions of Related Pyroglutamyl (pGlu) Peptides

| Peptide Fragment | Source | Investigated Biological Function | Key Finding |

| pyroGlu-Leu | Wheat Gluten Hydrolysate, Sake | Hepatoprotective | Significantly decreased serum AST and ALT in a rat model of acute hepatitis. |

| pyroGlu-Leu | Wheat Gluten Hydrolysate | Anti-colitis | Showed significant improvement in a mouse model of DSS-induced colitis. nih.gov |

| pyroGlu-Leu | Fermented Foods | Gut Microbiota Modulation | Attenuated dysbiosis by increasing host antimicrobial peptide (rattusin) levels. researchgate.net |

| pyroGlu-Asn-Ile | Sake | Anti-colitis | Exhibited a protective effect against colitis and normalized colitis-induced dysbiosis in mice. dntb.gov.ua |

| pyroGlu-Tyr | Sake | Anti-colitis | Showed a protective effect against colitis but did not normalize dysbiosis. dntb.gov.ua |

Development of Advanced Methodologies for Peptide Analysis and Quantification in Complex Research Environments

The analysis of this compound is complicated by its N-terminal pyroglutamate (B8496135) residue, which blocks standard protein sequencing techniques like Edman degradation that require a free primary amino group. This has spurred the development of specialized and advanced methodologies for the accurate detection, sequencing, and quantification of this and other N-terminally blocked peptides.

Enzymatic Deblocking Strategies: A primary strategy involves the use of the enzyme pyroglutamate aminopeptidase (PAP) , which specifically cleaves the N-terminal pyroglutamyl residue to expose a free N-terminus. This allows for subsequent analysis by conventional methods. researchgate.net Thermostable versions of PAP, such as the one isolated from the archaebacterium Pyrococcus furiosus, are particularly effective as they can cleave the pGlu residue from a wide range of substrates regardless of molecular weight. nih.gov The liberated pGlu can then be quantified using techniques like high-performance liquid chromatography (HPLC). nih.gov

Mass Spectrometry (MS) Techniques: Mass spectrometry has become an indispensable tool for the analysis of pyroglutamylated peptides, offering high sensitivity and detailed structural information without the need for deblocking.

Combined Enzymatic and MS Approaches: A powerful method combines PAP digestion with Fast Atom Bombardment Mass Spectrometry (FAB-MS). This approach was successfully used to confirm the N-terminal pGlu structure of neurotensin and other neuropeptides at the nanomole level. acs.org

Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone for modern analysis. De novo sequencing using LC-MS/MS can identify blocked N-termini through differential peptide mapping. nih.gov A specific and sensitive LC-MS/MS technique involves precursor ion scanning . In this method, the mass spectrometer is set to detect all parent ions that fragment to produce the characteristic immonium ion of pyroglutamate (mass-to-charge ratio, m/z = 84.1). This allows for the selective identification of pyroglutamylated peptides within a complex mixture, such as food hydrolysates or biological fluids. mdpi.com

Consideration of Analytical Artifacts: A critical aspect of quantification using electrospray ionization (ESI)-MS is the potential for in-source cyclization, where free glutamine and glutamic acid can artificially form pyroglutamate in the ion source of the mass spectrometer. nih.govresearchgate.net Accurate quantification, therefore, requires chromatographic separation of pGlu from Gln and Glu prior to MS detection and the use of isotopic internal standards to correct for this artifact. researchgate.net

Table 2: Comparison of Advanced Methodologies for Pyroglutamyl Peptide Analysis

| Methodology | Principle | Advantages | Limitations |

| PAP + HPLC | Enzymatic removal of pGlu followed by chromatographic quantification of the liberated pGlu. nih.gov | Quantitative for the pGlu residue; relatively simple setup. | Indirect analysis of the peptide; does not provide sequence information. |

| PAP + Edman Degradation | Enzymatic removal of pGlu to unblock the N-terminus for traditional sequencing. researchgate.net | Allows for standard, stepwise sequencing. | Requires a separate enzymatic step; less sensitive than MS methods. |

| PAP + FAB-MS | Enzymatic removal of pGlu and mass analysis of the resulting peptide to confirm the pGlu mass difference. acs.org | Provides direct evidence of pGlu modification; high sensitivity. | FAB is an older MS ionization technique. |

| LC-MS/MS (de novo sequencing) | Separation by LC followed by fragmentation and sequencing based on fragment ion masses. nih.gov | Does not require deblocking; provides full sequence information; high throughput. | Can be complex to interpret; distinguishing isobaric residues (Leu/Ile) can be challenging. |

| LC-MS/MS (Precursor Ion Scan) | Selectively detects parent ions that produce the specific pGlu immonium ion (m/z 84.1) upon fragmentation. mdpi.com | Highly specific for pGlu-peptides in complex mixtures; excellent for discovery. | Primarily for identification, not sequencing; requires a specific instrument setup. |

Elucidation of Enzyme-Peptide Interactions and Regulatory Mechanisms of Pyroglutamate Metabolism

The metabolic lifecycle of the pyroglutamate residue on peptides like this compound is governed by specific enzyme families that catalyze both its formation and removal. Understanding these enzymes and their regulation provides insight into the control of the peptide's activity and stability.

Formation via Glutaminyl Cyclases (QCs): The conversion of an N-terminal glutamine (Gln) into pyroglutamate is catalyzed by zinc-dependent enzymes known as glutaminyl cyclases (QCs) . nih.govresearchgate.net This post-translational modification is not merely a protective cap but is often a crucial maturation step for many hormones and chemokines, ensuring their proper conformation for receptor binding and increasing their resistance to degradation by aminopeptidases. nih.gov There are two main isoforms in humans, a secretory QC (sQC) and a Golgi-resident QC (gQC). nih.gov The expression and activity of QCs are subject to regulation by various factors, including proinflammatory cytokines and shifts in cellular calcium homeostasis, linking pyroglutamylation to inflammatory states and cellular stress. nih.gov

Removal by Pyroglutamyl Peptidases (PGPs): The removal of the pGlu residue is catalyzed by pyroglutamyl peptidases (PGPs) , also known as pyroglutamate aminopeptidases. nih.gov These enzymes are critical for the degradation and inactivation of pGlu-containing peptides.

PGP I: This is a cytosolic cysteine protease with broad substrate specificity, capable of cleaving pGlu from various peptides, including neurotensin, thyrotropin-releasing hormone (TRH), and luteinizing hormone-releasing hormone (LHRH). acs.orgnih.gov Its catalytic mechanism involves a classic Cys-His-Asp triad. nih.gov

PGP II: This is a membrane-bound metalloenzyme with a much narrower substrate specificity, primarily targeting TRH. nih.gov

The kinetic properties of these enzymes determine the half-life of pGlu peptides. For instance, human PGP I displays Michaelis-Menten kinetics, with reported Kₘ and k꜀ₐₜ values for a fluorescent substrate being 0.132 mM and 2.68 x 10⁻⁵ s⁻¹, respectively. acs.org

Link to the Glutathione Cycle: While the post-translational modification of peptides is a distinct process, the metabolite pyroglutamic acid (also called 5-oxoproline) is an integral part of the gamma-glutamyl cycle , which is responsible for the synthesis and recycling of glutathione (GSH). nih.govresearchgate.net In this cycle, γ-glutamyl cyclotransferase acts on γ-glutamyl cysteine to produce 5-oxoproline. This is then converted to glutamate (B1630785) by the enzyme 5-oxoprolinase. mdpi.com Disruptions in this cycle, for example, due to glutathione depletion, can lead to an accumulation of pyroglutamic acid, a condition known as pyroglutamic acidosis. mdpi.comdiva-portal.org This metabolic pathway highlights a broader physiological role for pyroglutamate and underscores the importance of the enzymes that regulate its cellular levels.

Table 3: Key Enzymes in Pyroglutamate Metabolism

| Enzyme | Abbreviation | Function | Type / Cofactor | Cellular Location | Regulation / Substrates |

| Glutaminyl Cyclase | QC | Catalyzes pGlu formation on peptides from N-terminal Gln/Glu. nih.gov | Metalloenzyme / Zn²⁺ | Secretory pathway, Golgi | Upregulated by proinflammatory cytokines and Ca²⁺. nih.gov Substrates include hormones, chemokines. |

| Pyroglutamyl Peptidase I | PGP I | Removes pGlu from the N-terminus of peptides. nih.gov | Cysteine protease | Cytosol | Broad specificity; acts on neurotensin, TRH, LHRH. nih.gov |

| Pyroglutamyl Peptidase II | PGP II | Removes pGlu from TRH. nih.gov | Metalloenzyme | Cell membrane | Narrow specificity for TRH. nih.gov |

| γ-Glutamyl Cyclotransferase | Produces 5-oxoproline (pGlu) within the glutathione cycle. mdpi.com | Cytosol | Activity increases when glutathione levels are low. mdpi.com | ||

| 5-Oxoprolinase | Converts 5-oxoproline (pGlu) to glutamate in the glutathione cycle. mdpi.com | Cytosol | Activity can be inhibited by some drugs (e.g., flucloxacillin). mdpi.com |

Computational and in silico Approaches for Peptide Design and Mechanistic Insights

Computational modeling and in silico techniques are becoming increasingly vital for accelerating research on peptides like this compound. These methods provide powerful tools for designing novel peptide analogs with enhanced properties and for gaining deep mechanistic insights into how modifications like pyroglutamylation influence peptide behavior at an atomic level.

Peptide Design and Docking Studies: In silico approaches are actively used to design novel analogs of neurotensin and its fragments. Molecular docking simulations are employed to predict how these peptides bind to their receptors, such as neurotensin receptors 1 and 2 (NTS1 and NTS2). acs.org By modeling the interactions between peptide analogs and the receptor's binding pocket, researchers can rationally design modifications to enhance affinity, selectivity, or stability. acs.orgresearchgate.net For example, computational studies investigating the docking of neurotensin fragment analogs at NTS1 and NTS2 have successfully guided the design of new ligands with improved receptor selectivity. acs.org These docking studies help establish structure-activity relationships by identifying key residues and interactions responsible for binding. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Mechanistic Insights: MD simulations offer a window into the dynamic behavior of peptides in solution or interacting with membranes and receptors. These simulations are particularly valuable for understanding the structural and functional consequences of the pyroglutamate modification.

Conformational and Electronic Effects: A notable example is the use of MD simulations with advanced polarizable force fields (e.g., Drude) to study pyroglutamylated amyloid-β (Aβ) peptides. nih.govnih.gov These simulations revealed that pyroglutamylation, which involves charge neutralization at the N-terminus, significantly alters the peptide's electronic properties, including its permanent and induced dipoles. nih.govnih.gov This leads to changes in solvation, a shift in the conformational ensemble, and a potential increase in hydrophobicity and aggregation propensity. nih.gov Such studies provide a molecular-level explanation for the observed biophysical properties of pGlu-peptides.

Predicting Peptide Behavior: MD simulations can be used to sample the conformational landscape of a peptide, helping to predict its behavior in different environments. youtube.com By calculating properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of peptide-protein complexes and understand how a peptide's flexibility influences its function. mdpi.com

Table 4: Applications of Computational and in silico Approaches in Pyroglutamyl Peptide Research

| Computational Method | Application | Insights Gained | Example |

| Molecular Docking | Peptide-receptor binding analysis; virtual screening of peptide analogs. | Predicts binding poses and affinity; identifies key interactions for rational design. nih.gov | Designing neurotensin (8-13) analogs with enhanced selectivity for NTS1 vs. NTS2 receptors. acs.org |

| Molecular Dynamics (MD) Simulation | Studying peptide conformational dynamics, stability, and interactions with solvent or membranes. | Reveals how pGlu modification alters peptide structure, flexibility, and electronic properties over time. researchgate.net | Demonstrating that pyroglutamylation of amyloid-β peptides alters their dipole moments and shifts their conformational ensemble. nih.govnih.gov |

| Homology Modeling | Predicting the 3D structure of a peptide or receptor based on known structures. | Provides a starting model for docking or MD simulations when an experimental structure is unavailable. nih.gov | Generating initial structures of AI-designed peptides for subsequent MD simulation to assess cell permeability. nih.gov |

| Machine Learning (ML) | Improving scoring functions for peptide docking; predicting peptide bioactivity. | Enhances the accuracy of binding predictions; classifies peptides based on potential function. nih.gov | Using Random Forest classifiers to discriminate between correct and incorrect peptide docking poses. nih.gov |

Q & A

Q. How to systematically review conflicting literature on this compound’s mechanism of action?

- Methodological Answer: Follow PRISMA guidelines for systematic reviews. Use Boolean search strings in PubMed/Web of Science (e.g., "this compound" AND ("receptor binding" OR "signaling pathway")). Extract data into a standardized table comparing models, concentrations, and endpoints. Resolve contradictions via weight-of-evidence analysis, prioritizing studies with validated peptide batches and orthogonal methods .

Q. What ethical practices ensure proper attribution of this compound research in collaborative studies?

- Methodological Answer: Define authorship criteria early using ICMJE guidelines. Document contributions via CRediT taxonomy (e.g., synthesis, data curation, formal analysis). For shared reagents, cite original sources in methods sections and archive material transfer agreements (MTAs). Use institutional repositories for preprints to establish priority without embargo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.